molecular formula C15H22Br2O2 B1200584 Ma'iliohydrin

Ma'iliohydrin

Cat. No.: B1200584
M. Wt: 394.14 g/mol
InChI Key: SGUDETSEOVUZCJ-MYIUUGPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ma'iliohydrin is a cytotoxic tribrominated chamigrene dibromohydrin isolated from a marine red alga of the genus Laurencia collected in the Philippines . Its structure features a chamigrene skeleton with dibromohydrin functional groups, contributing to its bioactivity. This compound has demonstrated potent cytotoxicity in the National Cancer Institute (NCI) 60-cell line human tumor screen, particularly against the multidrug-resistant NCI/ADR-RES breast cancer cell line .

Properties

Molecular Formula

C15H22Br2O2

Molecular Weight

394.14 g/mol

IUPAC Name

(3R,4S,6S)-4-bromo-9-(bromomethyl)-5,5-dimethyl-1-methylidenespiro[5.5]undec-10-ene-3,9-diol

InChI

InChI=1S/C15H22Br2O2/c1-10-8-11(18)12(17)13(2,3)15(10)6-4-14(19,9-16)5-7-15/h4,6,11-12,18-19H,1,5,7-9H2,2-3H3/t11-,12-,14?,15-/m1/s1

InChI Key

SGUDETSEOVUZCJ-MYIUUGPWSA-N

Isomeric SMILES

CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(C=C2)(CBr)O)O)Br)C

Canonical SMILES

CC1(C(C(CC(=C)C12CCC(C=C2)(CBr)O)O)Br)C

Synonyms

Ma'iliohydrin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues from Laurencia Species

Ma'iliohydrin belongs to the chamigrene class of sesquiterpenes, which are characterized by bicyclic frameworks with halogenation patterns that enhance bioactivity. Below is a comparative analysis with similar compounds:

Table 1: Key Structural and Bioactive Features of Chamigrene Derivatives
Compound Source Organism (Location) Key Structural Features Cytotoxicity/Bioactivity Reference(s)
This compound Laurencia sp. (Philippines) Tribrominated chamigrene with dibromohydrin IC₅₀: Potent activity vs. NCI/ADR-RES
Scopariol L. scoparia (Brazil) Rearranged chamigrane skeleton Moderate cytotoxicity; no specific IC₅₀
Isorigidol L. scoparia (Brazil) β-chamigrene; (3R,6S,9S,10S) stereochemistry Cytotoxicity data not reported
Ma’ilione L. scoparia (Brazil) β-chamigrene Limited bioactivity data
Dendroidone L. dendroidea (Brazil) Aristolane sesquiterpene Antiproliferative activity (cell line N/R)
Xestobergsterol Ircinia sponge (Okinawa) Pentacyclic steroid Cytotoxic vs. leukemia cells (IC₅₀: 2.5 μM)

Key Differences in Bioactivity and Mechanism

  • Halogenation Impact: this compound’s tribrominated structure correlates with its enhanced cytotoxicity compared to non-halogenated chamigrenes like scopariol or isorigidol . Bromine atoms likely increase membrane permeability and target binding .
  • Resistance Profile: this compound’s efficacy against the drug-resistant NCI/ADR-RES line distinguishes it from other chamigrenes, which are typically screened against non-resistant models .
  • Geographical Variation : Compounds from Philippine Laurencia (e.g., this compound) exhibit higher halogenation than Brazilian counterparts (e.g., scopariol), suggesting ecological or genetic influences on biosynthesis .

Research Findings and Limitations

Pharmacological Data

  • This compound : Demonstrated broad-spectrum cytotoxicity in the NCI panel, with selective potency against breast cancer (NCI/ADR-RES) . Mechanistic studies suggest apoptosis induction via mitochondrial pathways, though detailed targets remain uncharacterized .
  • Scopariol and Isorigidol: Limited to structural elucidation; bioactivity studies are pending .
  • Dendroidone : Shows moderate antiproliferative effects but lacks specificity compared to this compound .

Challenges in Comparative Studies

  • Data Gaps : Many chamigrenes (e.g., ma’ilione) lack quantitative cytotoxicity metrics, hindering direct comparisons .
  • Structural Complexity : Absolute stereochemistry, critical for activity, is only resolved for isorigidol (via X-ray crystallography) , whereas this compound’s configuration requires further validation.

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